2-(Benzyloxy)-5-ethylbenzoic acid
Description
Contextualization within Benzoic Acid Derivatives and Benzyl (B1604629) Ethers
2-(Benzyloxy)-5-ethylbenzoic acid is structurally characterized by a benzoic acid core, which is the simplest aromatic carboxylic acid. wikipedia.org Benzoic acid and its derivatives are fundamental building blocks in organic synthesis and are prevalent in numerous natural and synthetic compounds. wikipedia.orgpreprints.org The reactivity of the carboxylic acid group allows for a variety of chemical transformations, including esterification, amide formation, and reduction to alcohols. wikipedia.org
The second key feature of this molecule is the benzyl ether linkage. Benzyl ethers are widely utilized as protecting groups for alcohols in organic synthesis. fiveable.mefiveable.me This is due to their stability under many reaction conditions and their susceptibility to cleavage under specific, mild conditions, such as catalytic hydrogenation. youtube.com The presence of the benzene (B151609) ring in the benzyl group provides stability, yet also a site for reactivity. fiveable.me
The specific combination of a benzoic acid and a benzyl ether in this compound, along with an ethyl substituent on the benzene ring, creates a molecule with a unique set of properties and potential reactivities that are a subject of ongoing research.
Significance and Research Gaps Pertaining to this compound
While benzoic acid and benzyl ethers are extensively studied, the specific compound this compound is a more niche area of research. Its significance lies in its potential as an intermediate in the synthesis of more complex molecules. The interplay between the carboxylic acid and the benzyl ether functional groups, influenced by the electronic effects of the ethyl group, can be exploited to achieve specific synthetic outcomes.
Overview of Methodological Approaches in Chemical Research on Aromatic Carboxylic Acids
The study of aromatic carboxylic acids like this compound employs a range of established and advanced methodological approaches.
Synthesis and Purification: The synthesis of such compounds often involves multi-step processes. For instance, the formation of the benzyl ether can be achieved through a Williamson ether synthesis, reacting a substituted phenol (B47542) with a benzyl halide. organic-chemistry.org The carboxylic acid group might be introduced through the oxidation of an alkylbenzene side chain. savemyexams.com Purification is typically achieved through recrystallization, leveraging differences in solubility, or by chromatographic techniques. wikipedia.org
Structural Elucidation and Analysis: A variety of analytical techniques are used to confirm the structure and purity of aromatic carboxylic acids.
Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for determining the carbon-hydrogen framework. Infrared (IR) spectroscopy helps identify functional groups, such as the carbonyl (C=O) of the carboxylic acid and the C-O stretch of the ether.
Chromatography: High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing purity and for separating mixtures of aromatic carboxylic acids. nih.gov Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), can also be used, sometimes requiring derivatization of the carboxylic acid to increase its volatility. nih.govlmaleidykla.lt
Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification. inl.gov
Computational Chemistry: Theoretical calculations can complement experimental data by providing insights into the molecule's three-dimensional structure and electronic properties. aip.org
The table below summarizes some of the key analytical techniques used in the study of aromatic carboxylic acids.
| Analytical Technique | Information Provided |
| ¹H and ¹³C NMR Spectroscopy | Detailed information about the molecular structure and the chemical environment of each atom. |
| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule. |
| High-Performance Liquid Chromatography (HPLC) | Separation, quantification, and purity assessment of the compound. nih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile compounds and their fragments, providing molecular weight and structural information. nih.govlmaleidykla.lt |
| Microwave Spectroscopy | Precise determination of the molecular structure in the gas phase. aip.org |
Structure
3D Structure
Properties
Molecular Formula |
C16H16O3 |
|---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
5-ethyl-2-phenylmethoxybenzoic acid |
InChI |
InChI=1S/C16H16O3/c1-2-12-8-9-15(14(10-12)16(17)18)19-11-13-6-4-3-5-7-13/h3-10H,2,11H2,1H3,(H,17,18) |
InChI Key |
XIZWHZZDRRIVCH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Benzyloxy 5 Ethylbenzoic Acid and Its Structural Analogues
Strategies for Aromatic Carboxylic Acid Functionalization
The synthesis of 2-(benzyloxy)-5-ethylbenzoic acid necessitates a carefully orchestrated sequence of reactions to introduce the benzyloxy, ethyl, and carboxyl groups at the desired positions on the aromatic ring. The order of these introductions is critical to achieving the target molecule with high yield and purity, avoiding undesirable side reactions and positional isomers.
Regioselective Introduction of the Benzyloxy Group
The introduction of the benzyloxy group is typically achieved via a Williamson ether synthesis. nist.gov This method involves the reaction of a hydroxyl group with a benzyl (B1604629) halide, such as benzyl bromide, in the presence of a base. For the synthesis of this compound, a plausible precursor is a 2-hydroxy-5-ethylbenzoic acid derivative. To prevent the acidic carboxylic acid from interfering with the basic conditions of the Williamson ether synthesis, it is often protected as an ester, for instance, an ethyl ester.
The reaction proceeds by deprotonation of the phenolic hydroxyl group by a base, such as potassium carbonate, to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the benzyl bromide in an SN2 reaction, displacing the bromide and forming the benzyl ether linkage. nist.gov The choice of solvent, such as acetone (B3395972) or DMF, can influence the reaction rate and yield.
A similar strategy has been successfully employed in the synthesis of related compounds. For example, the benzylation of orsellinic acid derivatives has been achieved using benzyl bromide and potassium carbonate in acetone. hmdb.ca
Ethyl Group Introduction and Positional Isomerism Control
The ethyl group is commonly introduced onto an aromatic ring through a Friedel-Crafts alkylation or acylation reaction. wikipedia.orgnih.gov Direct Friedel-Crafts alkylation of a phenol (B47542) or a benzoic acid derivative can be challenging due to the directing effects of the existing substituents and potential side reactions. The hydroxyl group is a strong ortho-, para-director, while the carboxyl group is a meta-director.
A more controlled approach involves the Friedel-Crafts acylation of a suitable precursor, followed by reduction. For instance, one could start with 4-ethylphenol (B45693) and introduce the carboxyl group later. Alternatively, if starting with a salicylic (B10762653) acid derivative, Friedel-Crafts acylation would likely occur at the position para to the hydroxyl group. The resulting ketone can then be reduced to the ethyl group using methods like the Clemmensen or Wolff-Kishner reduction. This two-step process often provides better control over the position of the alkyl group compared to direct alkylation.
The synthesis of alkylsalicylic acids has been explored using various alkylating agents and catalysts, highlighting the complexities of controlling regioselectivity in such systems. youtube.com
Carboxyl Group Installation and Derivatization
The carboxyl group can be introduced onto the aromatic ring through several methods. One of the most classic methods is the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide ion with carbon dioxide under pressure and heat. wikipedia.orgorganic-chemistry.orgnumberanalytics.com For the synthesis of the precursor 2-hydroxy-5-ethylbenzoic acid, the Kolbe-Schmitt reaction of 4-ethylphenol would be a primary choice. wikipedia.org This reaction typically yields the ortho-hydroxybenzoic acid as the major product.
Alternatively, the carboxyl group can be generated from an existing functional group. For example, the oxidation of a methyl group or a primary alcohol attached to the aromatic ring can yield a carboxylic acid. Another approach is the carboxylation of an organometallic intermediate, such as a Grignard or organolithium reagent, by reaction with carbon dioxide.
Once the carboxylic acid is in place, it can be derivatized, most commonly through esterification. The esterification of a carboxylic acid with an alcohol, such as ethanol, in the presence of an acid catalyst (e.g., sulfuric acid) yields the corresponding ester. prepchem.com This is a crucial step for protecting the carboxylic acid during subsequent reactions, such as the Williamson ether synthesis mentioned earlier. The final step in the synthesis would then be the hydrolysis of the ester back to the carboxylic acid, which can be achieved under either acidic or basic conditions. sserc.org.uk
Reaction Mechanisms in Key Synthetic Steps
Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and predicting potential outcomes. The key transformations in the synthesis of this compound are governed by well-established nucleophilic and electrophilic reaction pathways.
Nucleophilic Substitution Pathways for Benzyloxy Ether Formation
The formation of the benzyloxy ether linkage proceeds via a nucleophilic substitution reaction, specifically an SN2 mechanism. nist.gov In the context of synthesizing this compound from a 2-hydroxy-5-ethylbenzoic acid derivative, the key steps are:
Deprotonation: A base, such as potassium carbonate, removes the acidic proton from the phenolic hydroxyl group, creating a phenoxide anion. This anion is a significantly stronger nucleophile than the neutral phenol.
Nucleophilic Attack: The negatively charged oxygen of the phenoxide ion acts as a nucleophile and attacks the electrophilic methylene (B1212753) carbon of the benzyl halide (e.g., benzyl bromide).
Transition State: The reaction proceeds through a trigonal bipyramidal transition state where the C-O bond is forming and the C-Br bond is breaking simultaneously.
Inversion of Configuration: While not relevant for the achiral benzyl group, it is a hallmark of the SN2 mechanism.
Product Formation: The bromide ion is expelled as a leaving group, resulting in the formation of the benzyl ether.
The efficiency of this SN2 reaction is dependent on factors such as the strength of the nucleophile, the nature of the leaving group, and the steric hindrance around the electrophilic center.
Electrophilic Alkylation and Acylation on the Aromatic Ring
The introduction of the ethyl group onto the aromatic ring is an example of an electrophilic aromatic substitution reaction. wikipedia.orgmasterorganicchemistry.com When using Friedel-Crafts acylation followed by reduction, the mechanism involves the following key steps:
Generation of the Electrophile: The acyl halide (e.g., acetyl chloride) reacts with a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion (CH₃CO⁺). This ion is resonance-stabilized. youtube.comsigmaaldrich.com
Nucleophilic Attack by the Aromatic Ring: The π-electron system of the aromatic ring acts as a nucleophile and attacks the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
Deprotonation and Restoration of Aromaticity: A weak base, such as AlCl₄⁻, removes a proton from the carbon atom that formed the new bond with the acylium ion. The electrons from the C-H bond move back into the ring, restoring its aromaticity and yielding the acylated product (a ketone).
Reduction of the Ketone: The resulting ketone is then reduced to the corresponding alkyl group. This can be achieved through methods like the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base).
The regioselectivity of the Friedel-Crafts acylation is dictated by the directing effects of the substituents already present on the aromatic ring.
Hydrolysis and Esterification Mechanisms of the Benzoic Acid Moiety
The carboxylic acid group of this compound and its precursors is central to its synthesis and derivatization, primarily through esterification and hydrolysis reactions.
Hydrolysis of the corresponding ester, such as methyl 2-(benzyloxy)-5-ethylbenzoate, to yield the carboxylic acid can be performed under either acidic or basic conditions. libretexts.orgchemistrysteps.com
Acid-catalyzed hydrolysis is essentially the reverse of Fischer-Speier esterification. youtube.comchemistrysteps.com The ester's carbonyl oxygen is protonated by an acid catalyst, followed by the nucleophilic attack of water. libretexts.orglibretexts.orgkhanacademy.org After a series of proton transfers, an alcohol molecule is eliminated, and deprotonation of the resulting species regenerates the carboxylic acid and the acid catalyst. youtube.comlibretexts.org
Base-catalyzed hydrolysis , also known as saponification, is an irreversible process that typically proceeds with high yields. chemistrysteps.comyoutube.comstudysmarter.co.uk The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon, forming a tetrahedral intermediate. youtube.com This intermediate then collapses, expelling the alkoxide as the leaving group and forming the carboxylic acid. In the basic medium, the carboxylic acid is immediately deprotonated to form a carboxylate salt, which drives the reaction to completion. chemistrysteps.comyoutube.com Subsequent acidification of the reaction mixture is necessary to obtain the final carboxylic acid product. studysmarter.co.uk
Catalytic Systems in the Synthesis of Benzyloxybenzoic Acids
The synthesis of this compound and its analogs relies heavily on various catalytic systems to facilitate key bond-forming reactions efficiently and selectively.
Transition Metal Catalysis for Carbon-Carbon and Carbon-Oxygen Bond Formation
Transition metal catalysts, particularly those based on palladium and ruthenium, are instrumental in forming the core structure of benzyloxybenzoic acids.
Palladium-catalyzed reactions are widely employed for both C-O and C-C bond formation. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, can be adapted for C-O bond formation in the synthesis of aryl ethers. researchgate.net Palladium catalysts, in conjunction with suitable ligands, can facilitate the coupling of an aryl halide or triflate with an alcohol. While not a direct route to the benzyloxy ether in this specific case, the principles are relevant for related transformations. More directly, palladium catalysts have been used in the debenzylative cross-coupling of aryl benzyl sulfides with aryl bromides to form diaryl sulfides, showcasing the catalyst's ability to mediate C-S bond cleavage and formation, which has mechanistic parallels to C-O bond chemistry. organic-chemistry.org Palladium-catalyzed cross-coupling of α-diazocarbonyl compounds with arylboronic acids also provides a route to α-aryl carbonyl compounds. organic-chemistry.org
Ruthenium-catalyzed reactions have emerged as a powerful tool for the C-H functionalization of benzoic acids. nih.govrsc.org Ruthenium catalysts can direct the arylation, alkenylation, and alkynylation of the C-H bond ortho to the carboxylic acid group. rsc.org This allows for the direct introduction of substituents without the need for pre-functionalized starting materials. For instance, ruthenium-catalyzed C-H arylation of benzoic acids with aryl halides has been reported. d-nb.info More recently, ruthenium-catalyzed meta-C-H alkylation of aromatic carboxylic acids has been achieved, demonstrating the versatility of this metal in targeting different positions on the aromatic ring. nih.gov
Acid-Base Catalysis in Etherification and Esterification
Acid and base catalysis are fundamental to the etherification and esterification steps in the synthesis of this compound.
The formation of the benzyl ether linkage is often accomplished via the Williamson ether synthesis , a classic example of a base-catalyzed nucleophilic substitution reaction. masterorganicchemistry.com In this method, a phenoxide ion, generated by treating a phenol with a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3), acts as a nucleophile and displaces a halide from a benzyl halide (e.g., benzyl bromide). masterorganicchemistry.com The choice of base and solvent is crucial for optimizing the reaction; polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often preferred as they can enhance the nucleophilicity of the alkoxide. masterorganicchemistry.com
As previously discussed, Fischer-Speier esterification is a prime example of acid catalysis. wikipedia.orgorganic-chemistry.org Strong protic acids like sulfuric acid (H2SO4) or p-toluenesulfonic acid (p-TsOH) are commonly used to catalyze the reaction between the carboxylic acid and an alcohol. wikipedia.orgscribd.com Lewis acids can also be employed as catalysts. wikipedia.org The acid protonates the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.
Optimization of Synthetic Yields and Purity Profiles
Optimizing the synthesis of this compound involves careful consideration of reaction conditions to maximize yield and ensure high purity. A plausible and efficient route involves a two-step sequence starting from a suitable precursor like 2-hydroxy-5-ethylbenzoic acid.
A common strategy for synthesizing related benzyloxybenzoic acids is the Williamson ether synthesis . The yield of this reaction is highly dependent on the choice of base, solvent, and temperature. For instance, using a strong base like sodium hydride in a polar aprotic solvent such as DMF generally leads to higher yields compared to weaker bases in protic solvents.
| Base | Solvent | Typical Yield (%) |
| NaH | DMF | >85 |
| K2CO3 | Acetone | ~70-80 |
| NaOH | Water/Organic | Variable, can be lower |
This table presents typical yield ranges for Williamson ether synthesis based on general literature and may vary for the specific synthesis of this compound.
Following the etherification, the ester group (if the starting material was an ester of 2-hydroxy-5-ethylbenzoic acid) would be hydrolyzed to the carboxylic acid. Base-catalyzed hydrolysis using sodium hydroxide or potassium hydroxide is often preferred due to its irreversibility and typically high yields, often exceeding 90%. nih.gov
Purification of the final product is generally achieved through recrystallization, which can effectively remove unreacted starting materials and byproducts. The choice of solvent for recrystallization is critical for obtaining a high-purity product.
Exploration of Novel and Green Synthetic Routes for this compound
In line with the principles of green chemistry, efforts are being made to develop more sustainable synthetic methods for benzyloxybenzoic acid derivatives.
One approach is the use of greener solvents . Traditional solvents for the Williamson ether synthesis, such as DMF and DMSO, are effective but have environmental and health concerns. sigmaaldrich.com Research is ongoing to replace these with more benign alternatives. For example, solvent-free Williamson synthesis has been shown to be an efficient and environmentally friendly method for the etherification of phenols. researchgate.net Another green alternative is the use of surfactant-assisted synthesis in aqueous media, which can facilitate the reaction of water-immiscible reactants. researchgate.net
Catalyst-focused improvements also contribute to greener syntheses. The development of recyclable catalysts, such as solid-supported acid catalysts for esterification, can reduce waste and simplify product purification. numberanalytics.com Biocatalysis, using enzymes to carry out specific chemical transformations, represents a promising green alternative. While specific biocatalytic routes for this compound are not yet established, the microbial synthesis of benzoic acid and its derivatives from renewable feedstocks is an active area of research. researchgate.net This could potentially provide a sustainable source of starting materials in the future.
Furthermore, the development of catalytic systems that enable C-H activation and functionalization, such as those using ruthenium, offers a more atom-economical approach by avoiding the need for pre-functionalized substrates. rsc.orgd-nb.info
Advanced Chemical Reactivity and Transformation Studies of 2 Benzyloxy 5 Ethylbenzoic Acid
Reactions of the Benzyloxy Ether Moiety
The benzyloxy ether group is a prominent feature of the molecule, offering avenues for both cleavage and modification.
Cleavage Mechanisms and Selective Deprotection Strategies
The cleavage of the benzyl (B1604629) ether in 2-(benzyloxy)-5-ethylbenzoic acid is a critical transformation, often employed as a deprotection strategy in multi-step syntheses. This process can be achieved through several mechanisms, with catalytic hydrogenolysis being a common and efficient method. organic-chemistry.orgyoutube.com In this reaction, the compound is treated with hydrogen gas in the presence of a palladium catalyst, typically on a carbon support (Pd/C), to yield 2-hydroxy-5-ethylbenzoic acid and toluene. organic-chemistry.orgyoutube.com The reaction is a hydrogenolysis, where hydrogen cleaves the C-O bond. youtube.com
Alternative deprotection methods involve the use of strong acids, although this approach is limited to substrates that can withstand acidic conditions. organic-chemistry.org Additionally, oxidative cleavage offers another route. For instance, treatment with ozone can lead to the formation of a benzoate (B1203000) ester, which can then be hydrolyzed under basic conditions to yield the corresponding alcohol. organic-chemistry.org Certain reagents, like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), can be used for oxidative cleavage, particularly with photoirradiation to facilitate the reaction with simple benzyl ethers. organic-chemistry.org
| Deprotection Method | Reagents | Products | Key Features |
| Catalytic Hydrogenolysis | H₂, Pd/C | 2-hydroxy-5-ethylbenzoic acid, Toluene | High-yielding and clean reaction. organic-chemistry.orgyoutube.com |
| Strong Acid Cleavage | Strong acids (e.g., HBr) | 2-hydroxy-5-ethylbenzoic acid, Benzyl bromide | Limited by substrate acid sensitivity. organic-chemistry.orgyoutube.com |
| Oxidative Cleavage | 1. O₃ 2. Basic hydrolysis | 2-hydroxy-5-ethylbenzoic acid, Benzoic acid | Proceeds via a benzoate ester intermediate. organic-chemistry.org |
| Oxidative Cleavage with DDQ | DDQ, photoirradiation | 2-hydroxy-5-ethylbenzoic acid, Benzaldehyde | Effective for specific benzyl ethers. organic-chemistry.org |
Oxidative Transformations at the Benzylic Position
The benzylic carbon of the ether linkage is susceptible to oxidation, leading to valuable transformations. nih.govsiu.edu Oxidation of benzyl ethers can yield either aromatic aldehydes or esters, depending on the reaction conditions and the oxidizing agent used. nih.gov For example, using N-bromosuccinimide (NBS) in carbon tetrachloride can selectively produce either the corresponding aldehyde or methyl ester by controlling the stoichiometry of NBS and the reaction temperature. nih.gov The initial step involves the formation of a monobromo intermediate which can then either eliminate to form an aldehyde at higher temperatures or undergo further bromination to form a dibromo intermediate that hydrolyzes to an ester. nih.gov
Hypervalent iodine reagents, such as a modified o-iodoxybenzoic acid (mIBX), have also been shown to effect the oxidative transformation of benzyl ethers to benzoate esters. siu.edu This reaction is proposed to proceed through a hydrogen atom abstraction from the benzylic site followed by a single electron transfer. siu.edu Other oxidizing systems, such as those involving alkali metal bromides with an oxidant, can also achieve oxidative debenzylation to yield carbonyl compounds. acs.org
| Oxidizing Agent/System | Product(s) | Reaction Conditions |
| N-Bromosuccinimide (NBS) | Aromatic aldehydes or methyl esters | Controlled stoichiometry and temperature in CCl₄. nih.gov |
| Modified o-Iodoxybenzoic acid (mIBX) | Benzoate esters | Nitromethane/water mixtures at 55-80 °C. siu.edu |
| Alkali metal bromide/oxidant | Carbonyl compounds | Mild conditions. acs.org |
| Cu₂O/C₃N₄ with TBHP & O₂ | Benzoates | Room temperature in acetone (B3395972). rsc.org |
Reactivity of the Ethyl Substituent
The ethyl group on the benzene (B151609) ring, while seemingly simple, provides opportunities for functionalization and radical-mediated reactions.
Side-Chain Functionalization Reactions
The benzylic position of the ethyl group is the most reactive site for functionalization. chemistrysteps.comlibretexts.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) can oxidize the benzylic carbon of the ethyl group to a carboxylic acid, provided there is at least one hydrogen atom at the benzylic position. chemistrysteps.comyoutube.com This reaction would transform this compound into 2-(benzyloxy)-1,4-benzenedicarboxylic acid. This type of oxidation is a powerful tool for preparing substituted benzoic acids. chemistrysteps.comlibretexts.org
Reactivity of the Carboxylic Acid Group
The carboxylic acid group is a versatile functional group that can undergo a variety of transformations, primarily through nucleophilic acyl substitution. libretexts.orglibretexts.org
One of the most common reactions of the carboxylic acid group is esterification. youtube.comyoutube.com In the presence of an acid catalyst, such as concentrated sulfuric acid, this compound can react with an alcohol, like ethanol, to form the corresponding ethyl ester, ethyl 2-(benzyloxy)-5-ethylbenzoate. youtube.comyoutube.comquora.com This reaction, known as Fischer esterification, is reversible, and the equilibrium can be driven towards the product by removing the water formed during the reaction. libretexts.org Reagents like 2-benzyloxy-1-methylpyridinium triflate can also mediate the formation of benzyl esters. nih.govorganic-chemistry.org
Amide formation is another key reaction of the carboxylic acid group. nih.govnih.gov Direct reaction with an amine is often inefficient because the basic amine deprotonates the carboxylic acid. openstax.org Therefore, coupling agents are typically used to activate the carboxylic acid. nih.gov For example, reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC) facilitate amide bond formation by converting the hydroxyl group into a better leaving group. nih.govyoutube.com Titanium tetrachloride (TiCl₄) in pyridine (B92270) has also been shown to be an effective system for the direct condensation of carboxylic acids and amines to form amides. nih.gov
| Reaction Type | Reagents | Product Type | Key Features |
| Esterification (Fischer) | Alcohol, Acid catalyst (e.g., H₂SO₄) | Ester | Reversible reaction. libretexts.orgyoutube.comyoutube.com |
| Esterification | 2-Benzyloxy-1-methylpyridinium triflate, Triethylamine | Benzyl Ester | Mild conditions. nih.govorganic-chemistry.org |
| Amide Formation | Amine, Coupling agent (e.g., EDC, DCC) | Amide | Requires activation of the carboxylic acid. nih.govnih.govyoutube.com |
| Amide Formation | Amine, TiCl₄, Pyridine | Amide | Direct condensation. nih.gov |
| Acid Chloride Formation | Thionyl chloride (SOCl₂) | Acid Chloride | Converts -OH to a good leaving group. openstax.org |
Amidation and Anhydride Formation
The carboxylic acid moiety of this compound is amenable to standard transformations to form amides and anhydrides.
Amidation: The conversion to amides typically proceeds through the activation of the carboxylic acid. A common method involves converting the acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.com The resulting highly electrophilic acyl chloride readily reacts with a primary or secondary amine to furnish the corresponding N-substituted benzamide.
Anhydride Formation: Symmetrical anhydrides can be synthesized through the dehydration of two equivalents of the carboxylic acid, often facilitated by heating with a strong dehydrating agent such as acetic anhydride. wikipedia.orgyoutube.com This process involves a nucleophilic acyl substitution mechanism where one molecule of the benzoic acid acts as a nucleophile towards the activated (protonated or complexed) carbonyl of a second molecule. youtube.com For the synthesis of mixed anhydrides, reacting this compound with a different acyl chloride is a viable pathway. youtube.com
Decarboxylation Mechanisms
The direct decarboxylation of simple aromatic carboxylic acids like this compound is a challenging transformation that requires harsh conditions. Unlike β-keto acids, which undergo facile decarboxylation through a cyclic six-membered transition state upon heating, aromatic carboxylic acids lack this low-energy pathway. masterorganicchemistry.comyoutube.com
The C-C bond between the carboxyl group and the aromatic ring is strong. For decarboxylation to occur, a high-energy intermediate, typically a carbanion on the aromatic ring, must be formed. This process is generally unfavorable. However, specialized methods, such as heating with copper salts in quinoline (B57606) (a reaction known as the copper-catalyzed decarboxylation), can facilitate the removal of the carboxyl group, though high temperatures are usually required. The mechanism is believed to involve the formation of a copper carboxylate salt, which then undergoes thermal decomposition.
Electrophilic and Nucleophilic Aromatic Reactions on the Benzene Ring
The benzene ring of this compound is substituted with two activating groups (benzyloxy and ethyl) and one deactivating group (carboxylic acid), leading to complex but predictable reactivity in electrophilic aromatic substitution (EAS) reactions. msu.edulibretexts.org
Halogenation and Nitration Studies
Halogenation and nitration are fundamental electrophilic aromatic substitution reactions used to functionalize the benzene ring. masterorganicchemistry.comlibretexts.org For this compound, the positions of substitution are dictated by the directing effects of the existing groups.
Halogenation: The bromination of a closely related compound, 2-(benzyloxy)benzoic acid, can be achieved to produce 2-(Benzyloxy)-5-bromobenzoic acid. chemicalbook.com In the case of this compound, halogenation (e.g., with Br₂ and a Lewis acid catalyst) would be directed to the positions most activated by the powerful ortho, para-directing benzyloxy group and the ortho, para-directing ethyl group.
Nitration: The nitration of the aromatic ring, typically carried out with a mixture of nitric acid and sulfuric acid, introduces a nitro group (NO₂). masterorganicchemistry.com The synthesis of 2-(Benzyloxy)-5-nitrobenzoic acid has been documented, demonstrating the feasibility of this transformation on a similar scaffold. chemicalbook.com Given the substitution pattern of this compound, the incoming nitronium ion (NO₂⁺) would be directed to the available positions activated by the benzyloxy and ethyl groups.
Influence of Substituents on Aromatic Reactivity
The rate and regioselectivity of electrophilic aromatic substitution on the this compound ring are determined by the cumulative electronic effects of its substituents. msu.edulibretexts.orgmasterorganicchemistry.com
-OCH₂Ph (Benzyloxy group): This is a powerful activating group. The oxygen atom donates electron density to the ring via resonance (p-π conjugation), significantly increasing the ring's nucleophilicity and stabilizing the carbocation intermediate (sigma complex) formed during the reaction. msu.edulibretexts.org It is a strong ortho, para-director.
-CH₂CH₃ (Ethyl group): This alkyl group is a weak activating group. It donates electron density through an inductive effect and hyperconjugation. quora.com It is also an ortho, para-director.
-COOH (Carboxylic acid group): This is a deactivating group. The carbonyl group is strongly electron-withdrawing through both induction and resonance, reducing the electron density of the ring and destabilizing the sigma complex. libretexts.orgmasterorganicchemistry.com It acts as a meta-director.
Regioselectivity: The directing effects of the substituents must be considered.
The benzyloxy group at C2 directs incoming electrophiles to the ortho (C3) and para (C6) positions.
The ethyl group at C5 directs to its ortho (C4, C6) and para (C2 - blocked) positions.
The carboxyl group at C1 directs to its meta (C3, C5 - blocked) positions.
The positions are activated as follows:
C6: Strongly activated by the para-benzyloxy group and the ortho-ethyl group. This is a highly favored position.
C3: Activated by the ortho-benzyloxy group and meta to the carboxyl group. This is a likely position for substitution.
C4: Activated by the ortho-ethyl group but subject to some steric hindrance from the adjacent ethyl and benzyloxy groups.
Therefore, further electrophilic substitution is most likely to occur at the C6 and C3 positions.
Rearrangement Processes Involving this compound Scaffolds
The 2-(benzyloxy)benzoic acid framework can be involved in several notable rearrangement reactions, particularly after initial modifications.
A prominent example is the masterorganicchemistry.commsu.edu-Wittig Rearrangement . This reaction involves the rearrangement of an α-alkoxy carbanion. For a scaffold derived from this compound, such as an oxazoline (B21484) derivative, treatment with a strong base like n-butyllithium can deprotonate the benzylic carbon (the CH₂ group between the oxygen and the phenyl ring). mdpi.com This generates a carbanion adjacent to the ether oxygen, which then undergoes a 1,2-rearrangement, migrating the aryl group from the oxygen to the carbanionic carbon to form a tertiary alcohol. mdpi.com
Another potential transformation is the Perkin Rearrangement , which converts 3-halocoumarins into benzofuran-2-carboxylic acids. nih.gov While not a direct reaction of this compound, a derivative could serve as a precursor. For instance, cleavage of the benzyl ether to yield the corresponding phenol (B47542) (2-hydroxy-5-ethylbenzoic acid), followed by a Pechmann condensation or similar reaction, could form a coumarin (B35378) intermediate. Halogenation of this coumarin at the 3-position would create the substrate needed for the base-catalyzed Perkin rearrangement, which proceeds through ring fission and intramolecular nucleophilic attack to yield a benzofuran (B130515) scaffold. nih.gov
The Benzilic Acid Rearrangement is a reaction of 1,2-diketones that results in α-hydroxy carboxylic acids. wikipedia.orgorganic-chemistry.org This rearrangement is not directly applicable to this compound itself but could be relevant to more complex derivatives that contain a 1,2-dicarbonyl moiety built upon this foundational scaffold. youtube.com
Structure Reactivity and Structure Property Relationships of 2 Benzyloxy 5 Ethylbenzoic Acid Derivatives
Systematic Design of Analogues and Homologues
The systematic design of analogues and homologues of 2-(Benzyloxy)-5-ethylbenzoic acid is a key strategy for probing its structure-activity relationships and optimizing its properties for various applications. This process involves the methodical modification of its core structure. Synthetic strategies often begin with a suitable precursor, such as 3,5-dihydroxybenzoate, which can be selectively functionalized. mdpi.com
Analogues can be generated through several approaches:
Modification of the Ethyl Group: The ethyl substituent at the C5 position can be replaced with other alkyl groups (methyl, propyl, etc.) to study the impact of chain length on lipophilicity and steric bulk. It can also be substituted with functional groups like halogens or alkoxides.
Alteration of the Benzyloxy Group: The benzyl (B1604629) portion of the ether linkage offers numerous modification sites. Substituents can be introduced onto its phenyl ring to modulate electronic properties. Alternatively, the entire benzyloxy group can be replaced with other alkoxy groups (e.g., methoxy, ethoxy) or aryloxy groups to fine-tune steric hindrance and electronic influence on the ortho-positioned carboxyl group.
Substitution on the Benzoic Acid Ring: Introducing additional substituents onto the primary phenyl ring can further probe electronic and steric effects. For instance, adding a bromine atom, as seen in the synthesis of 2-(Benzyloxy)-5-bromobenzoic acid, can significantly alter the electronic nature of the ring. chemicalbook.com
Derivatization of the Carboxylic Acid: The carboxyl group can be converted into esters, amides, or other functional groups to explore different chemical spaces and properties. The synthesis of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides from a related benzyloxy-containing acid azide (B81097) is an example of such a modification. mdpi.com
A hypothetical library of analogues for systematic study could be designed based on these strategies.
Table 1: Hypothetical Analogues of this compound for Systematic Study
| Modification Site | Parent Structure: this compound | Example Analogues | Rationale for Design |
|---|---|---|---|
| C5-Substituent | Ethyl (-CH₂CH₃) | 2-(Benzyloxy)-5-methylbenzoic acid2-(Benzyloxy)-5-propylbenzoic acid2-(Benzyloxy)-5-chlorobenzoic acid | Investigate steric and electronic effects at the para position relative to the benzyloxy group. |
| O-Substituent | Benzyl (-CH₂Ph) | 2-Methoxy-5-ethylbenzoic acid2-(4-Nitrobenzyloxy)-5-ethylbenzoic acid2-Phenoxy-5-ethylbenzoic acid | Modulate the steric bulk and electronic nature of the ortho substituent. |
| Benzoic Acid Ring | Unsubstituted (positions 3, 4, 6) | 2-(Benzyloxy)-4-bromo-5-ethylbenzoic acid2-(Benzyloxy)-5-ethyl-4-nitrobenzoic acid | Introduce additional electronic perturbations to the system. |
| Carboxyl Group | Carboxylic Acid (-COOH) | Methyl 2-(benzyloxy)-5-ethylbenzoate2-(Benzyloxy)-5-ethylbenzamide | Alter polarity, hydrogen bonding capability, and chemical reactivity. |
Investigation of Electronic and Steric Effects of Substituents
The reactivity of benzoic acid derivatives, particularly their acidity (pKa), is profoundly influenced by the electronic and steric nature of their substituents. libretexts.org
Electronic Effects:
Electron-Withdrawing Groups (EWGs): Substituents that pull electron density away from the benzene (B151609) ring, such as nitro (-NO₂) or formyl (-CHO) groups, stabilize the carboxylate anion formed upon deprotonation. libretexts.orglibretexts.org This stabilization increases the acidity of the benzoic acid, resulting in a lower pKa value. libretexts.org
Electron-Donating Groups (EDGs): Substituents that donate electron density to the ring, like alkyl (-R) or alkoxy (-OR) groups, destabilize the carboxylate anion. libretexts.org This makes the acid less acidic and increases its pKa. hcpgcollege.edu.in
In this compound, the ethyl group at the C5 position acts as an electron-donating group through induction, which would be expected to decrease acidity. The benzyloxy group at the C2 position has competing effects: the oxygen atom is electron-withdrawing inductively, but it can also donate electron density through resonance.
Steric Effects (The Ortho-Effect): A substituent at the ortho position to the carboxylic acid group, regardless of its electronic nature (with few exceptions), generally increases the acidity of the benzoic acid. libretexts.orghcpgcollege.edu.in This phenomenon, known as the "ortho-effect," is attributed to a combination of steric and electronic factors. hcpgcollege.edu.in The bulky ortho substituent can force the carboxyl group to twist out of the plane of the benzene ring. stackexchange.com This "Steric Inhibition of Resonance" (SIR) disrupts the coplanarity required for resonance between the carboxyl group and the phenyl ring, which in the parent benzoic acid is a destabilizing factor for the carboxylate anion. By inhibiting this resonance, the ortho group effectively increases the acidity of the acid. stackexchange.com
For this compound, the large benzyloxy group at the ortho position is expected to cause significant SIR, leading to a notable increase in acidity compared to its meta and para isomers.
Table 2: Predicted Acidity (pKa) Trends for Substituted Benzoic Acid Derivatives
| Compound | Substituent & Position | Dominant Effect | Predicted pKa vs. Benzoic Acid (pKa ≈ 4.2) |
|---|---|---|---|
| Benzoic Acid | None | Reference | 4.2 |
| 4-Ethylbenzoic Acid | -CH₂CH₃ (para) | Electron-Donating (+I) | Higher (Less acidic) |
| 4-Nitrobenzoic Acid | -NO₂ (para) | Electron-Withdrawing (-M, -I) | Lower (More acidic) |
| 2-Ethylbenzoic Acid | -CH₂CH₃ (ortho) | Ortho-Effect (Steric) | Lower (More acidic) hcpgcollege.edu.in |
| 2-Benzyloxybenzoic Acid | -OCH₂Ph (ortho) | Ortho-Effect (Steric) | Lower (More acidic) |
| This compound | -OCH₂Ph (ortho), -CH₂CH₃ (para to -OCH₂Ph) | Ortho-Effect (Steric) and EDG (+I) | Lower (More acidic due to dominant ortho-effect) |
Conformational Analysis and its Influence on Molecular Behavior
The three-dimensional shape, or conformation, of this compound derivatives is critical to their behavior. The molecule's conformation is not static, being influenced by the rotation around several single bonds, particularly the C-O bond of the ether linkage and the C-C bond connecting the carboxyl group to the ring.
The dominant conformational feature is dictated by the steric repulsion between the bulky ortho-benzyloxy group and the carboxylic acid group. This interaction forces the carboxyl group out of the plane of the benzene ring, a classic example of Steric Inhibition of Resonance (SIR). stackexchange.com This loss of planarity has significant consequences:
Acidity: As discussed previously, it increases the acid strength. khanacademy.org
Reactivity: It can hinder or alter the approach of reagents to the carboxylic acid group.
Spectroscopic Properties: The disruption of conjugation affects the molecule's UV-Vis absorption spectrum.
Chirality and Stereoselective Synthesis of Enantiomeric Forms
The parent molecule, this compound, is achiral as it does not possess a stereocenter and has a plane of symmetry. However, derivatives can be designed to be chiral, which would require stereoselective synthesis to produce a single enantiomer. Chirality could be introduced in several ways:
Introducing a Stereocenter: Modification of the ethyl group, for example, to a sec-butyl group, would create a chiral center.
Atropisomerism: Sufficiently bulky substituents at both ortho positions of a biphenyl (B1667301) system can restrict rotation around the single bond connecting the rings, leading to stable, non-superimposable enantiomers called atropisomers. While the parent molecule is not a biphenyl, derivatives could be designed to exhibit this form of axial chirality. nih.gov
The synthesis of a single enantiomeric form of a chiral derivative is crucial in many fields, particularly medicinal chemistry. Several strategies for asymmetric synthesis can be employed: ethz.ch
Chiral Pool Synthesis: Starting from a naturally occurring, enantiomerically pure starting material. ethz.ch
Resolution: Separating a racemic mixture of enantiomers, often through chromatography with a chiral stationary phase or by forming diastereomeric salts with a chiral resolving agent. ethz.ch
Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct the stereochemical outcome of a subsequent reaction. ethz.ch
Enantioselective Catalysis: Using a chiral catalyst, such as a chiral phosphoric acid, to favor the formation of one enantiomer over the other. nih.gov This method is highly efficient and has been used to synthesize axially chiral allenes and styrenes. nih.gov
For example, a stereoselective synthesis could be designed to produce a chiral derivative where a nucleophile adds to an unsaturated bond in a precursor, with the stereochemistry controlled by a chiral catalyst. acs.orgalchemyst.co.uk
Quantitative Structure-Reactivity Relationships (QSRR) and Structure-Property Relationships (QSPR) in Related Benzoic Acid Derivatives
Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) studies are computational methods used to correlate the chemical structure of a series of compounds with their measured reactivity or physical properties. These models take the form of a mathematical equation that relates molecular descriptors to the property of interest.
For a series of this compound analogues, a QSPR study could be developed to predict a property like acidity (pKa) or lipophilicity (logP). A Quantitative Structure-Activity Relationship (QSAR) study could model a biological activity, such as enzyme inhibition. nih.gov
A typical QSPR/QSRR study involves:
Synthesizing a library of analogues: A diverse set of derivatives, such as those proposed in Table 1, would be created.
Measuring the property/activity: The target property (e.g., pKa, electrophoretic mobility, binding affinity) is experimentally determined for each compound. nih.gov
Calculating Molecular Descriptors: For each molecule, a wide range of computational descriptors are calculated. These can be classified as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), topological, or geometric. nih.gov
Developing a Model: Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are used to build a mathematical equation linking the most relevant descriptors to the observed property. nih.gov
For instance, a QSPR study on the electrophoretic mobility of benzoic acid derivatives found that descriptors related to radial distribution function, geometry, and topology were significant predictors of the property, highlighting the roles of electronic and steric interactions. nih.gov A QSAR study on benzoic acid analogues as inhibitors of carbonic anhydrase III found a strong correlation between binding affinity and the formal charge of the molecules. nih.gov
By developing such models, researchers can predict the properties of unsynthesized compounds, thereby guiding the design of new analogues with desired characteristics.
Emerging Applications and Future Research Directions for 2 Benzyloxy 5 Ethylbenzoic Acid in Chemical Science
Role as a Versatile Synthon in Complex Organic Synthesis
The structure of 2-(Benzyloxy)-5-ethylbenzoic acid makes it a promising synthon, or a building block, for the synthesis of more complex organic molecules. The benzyloxy group can serve as a protecting group for the phenolic hydroxyl group, which can be deprotected under specific conditions to reveal a reactive phenol (B47542). This strategy is common in multi-step synthesis.
Furthermore, the carboxylic acid group can be converted into a variety of other functional groups, such as esters, amides, and acid chlorides, providing a handle for further molecular elaboration. The ethyl group, while relatively unreactive, provides bulk and lipophilicity, which can be important for the solubility and biological activity of the final product.
The general class of 2-acylbenzoic acids has been shown to be highly reactive and versatile in the construction of heterocycles like phthalides, isochromanones, and isoindolines. researchgate.net While this compound is not a 2-acylbenzoic acid, its structural similarity to benzoic acid derivatives used in complex syntheses suggests its potential as a precursor for various heterocyclic systems. researchgate.net
Integration into Novel Material Design and Polymer Chemistry
Benzoic acid and its derivatives are of interest in materials science, particularly in the development of polymers with specific properties. mdpi.com These compounds can be incorporated into polymer chains or used as additives to modify the characteristics of existing polymers. The presence of the aromatic rings in this compound can enhance the thermal stability and mechanical strength of polymers through π-π stacking interactions.
The carboxylic acid functionality allows for the incorporation of this molecule into polyester (B1180765) and polyamide backbones. The benzyloxy and ethyl groups can influence the polymer's morphology and solubility. For instance, the bulky benzyloxy group could potentially create voids within the polymer matrix, leading to materials with interesting porous properties. Research on how benzoic acid can be segregated in polymer crystalline cavities suggests that derivatives like this compound could be used to create co-crystalline phases with specific host polymers, potentially leading to materials with unique optical or release properties. mdpi.com
Exploration in Supramolecular Assembly and Self-Assembled Systems
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The carboxylic acid group of this compound is capable of forming strong hydrogen bonds, a key interaction in directing self-assembly. Carboxylic acids are well-known to form dimeric structures in the solid state and in non-polar solvents.
The interplay of hydrogen bonding from the carboxylic acid, π-π stacking from the two aromatic rings, and van der Waals forces from the ethyl group could lead to the formation of well-defined supramolecular structures such as liquid crystals, gels, or molecular capsules. The chirality of derivatives of this compound could also be exploited to create chiral supramolecular assemblies, which are of interest in areas such as asymmetric catalysis and chiral separations.
Contributions to Methodological Advancements in Organic Chemistry
The study of this compound and its reactions can contribute to the development of new synthetic methodologies. For example, developing selective methods for the transformation of one functional group in the presence of others within this molecule would be a valuable addition to the synthetic chemist's toolbox.
Investigating the directing group effects of the benzyloxy and ethyl substituents in electrophilic aromatic substitution reactions on the benzoic acid ring could provide new insights into regioselectivity in organic reactions. Furthermore, the use of the benzyloxy group as a removable directing group in ortho-metalation reactions could open up new avenues for the functionalization of the aromatic ring.
Future Prospects in Interdisciplinary Chemical Research
The potential applications of this compound extend into interdisciplinary areas of chemical research. In medicinal chemistry, it could serve as a scaffold for the synthesis of new drug candidates. The benzoic acid motif is present in many biologically active compounds, and the specific substitution pattern of this molecule could lead to novel pharmacological properties.
In the field of sensor technology, polymers or supramolecular assemblies derived from this compound could be designed to interact selectively with specific analytes, leading to a detectable signal. The aromatic rings could be functionalized with fluorophores to create fluorescent sensors.
The continued exploration of the fundamental chemistry of this compound and its derivatives is expected to uncover new properties and applications, further establishing its role as a valuable compound in the landscape of chemical science.
Table 2: Summary of Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2-Benzyloxybenzoic acid |
| 2-Ethylbenzoic acid |
| Benzoic acid |
| 2-Benzoyloxy-5-ethylbenzoic acid |
| 2-acylbenzoic acids |
| phthalides |
| isochromanones |
Q & A
Basic: What are the key considerations in designing a synthetic route for 2-(Benzyloxy)-5-ethylbenzoic acid?
Answer:
A robust synthetic route requires:
- Stepwise Functionalization : Begin with benzaldehyde derivatives (e.g., 2-(benzyloxy)-5-ethylbenzaldehyde) to introduce the ethyl group and benzyloxy moiety. Coupling with aryl diazenyl groups via azo-linkage reactions ensures regioselectivity .
- Protection Strategies : Use benzyl ethers to protect hydroxyl groups during synthesis, as seen in analogous benzoic acid derivatives .
- Reaction Conditions : Optimize solvent polarity (e.g., THF or dichloromethane) and temperature (room temperature to 80°C) to stabilize intermediates and avoid side reactions .
- Purification : Employ column chromatography or recrystallization for high-purity yields, as demonstrated in thiazolidinone synthesis .
Advanced: How can low yields in coupling reactions involving this compound derivatives be addressed?
Answer:
Low yields often arise from steric hindrance or competing side reactions. Mitigation strategies include:
- Catalyst Optimization : Use palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings with boronic acid intermediates, as seen in fluorophenylboronic acid derivatives .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in SNAr reactions, while inert atmospheres (N₂/Ar) prevent oxidation .
- Reaction Monitoring : Track progress via TLC or HPLC to identify incomplete conversions early .
- Post-Reaction Workup : Acid-base extraction or SPE (Solid-Phase Extraction) improves recovery of polar intermediates .
Basic: What analytical techniques are recommended for confirming the structure and purity of this compound?
Answer:
- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>98% by area normalization) .
- Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₁₆H₁₆O₃) .
Advanced: How can discrepancies in NMR data during structural elucidation be resolved?
Answer:
- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for overlapping aromatic signals .
- Isotopic Labeling : Introduce deuterated solvents (e.g., DMSO-d₆) to suppress exchangeable protons (e.g., -OH) .
- Cross-Validation : Compare experimental data with computational predictions (DFT-based chemical shift calculations) .
- Supplementary Methods : Pair NMR with X-ray crystallography (if crystalline) or LC-MS/MS fragmentation patterns .
Advanced: What strategies are effective for functionalizing the benzoic acid core at specific positions?
Answer:
- Directed Metalation : Use lithium diisopropylamide (LDA) to deprotonate ortho to the benzyloxy group, enabling halogenation or alkylation .
- Boronic Acid Intermediates : Synthesize fluorophenylboronic acid derivatives for Suzuki couplings, as shown in analogous compounds .
- Electrophilic Aromatic Substitution : Nitration or sulfonation at the para position relative to the ethyl group, leveraging electron-donating effects .
Basic: What are the recommended storage conditions to maintain the stability of this compound?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the benzyloxy group .
- Inert Atmosphere : Seal under nitrogen or argon to minimize oxidative degradation .
- Solubility Considerations : Dissolve in anhydrous DMSO or DMF for long-term stock solutions .
Advanced: How can the compound’s interaction with biological targets (e.g., enzymes) be evaluated?
Answer:
- Enzyme Assays : Measure inhibition kinetics (IC₅₀) using fluorogenic substrates, as demonstrated in GroEL/ES inhibitor studies .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (Kd) by immobilizing the target protein on a sensor chip .
- Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions .
- Negative Controls : Include DMSO-only and known inhibitors (e.g., geldanamycin) to validate assay specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
